(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Description
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its stereochemical configuration (2S,5S) confers distinct conformational properties, making it valuable for controlling peptide backbone geometry and preventing aggregation during solid-phase synthesis. The phenyl substituent at the 5-position enhances hydrophobicity, which can influence peptide solubility and intermolecular interactions .
Properties
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic Acid (CAS 215190-21-9)
- Key Differences : The 5R configuration alters the spatial arrangement of the phenyl group, affecting conformational stability. This isomer is less commonly used in peptide synthesis due to reduced compatibility with standard coupling protocols .
- Applications : Primarily employed in research exploring stereochemical effects on peptide folding .
(2R,5S)-1-(9-Fluorenylmethyloxycarbonyl)-5-phenyl-pyrrolidine-2-carboxylic Acid (CAS 269078-69-5)
Substituted Phenyl Derivatives
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS 2580096-21-3)
- Key Differences : The 3-bromophenyl substituent introduces steric bulk and electronic effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine also increases molecular weight (MW: ~443 g/mol vs. 413.47 g/mol for the parent compound) .
- Applications : Used to incorporate heavy atoms for crystallography or as a synthetic intermediate in drug discovery .
Functional Group Modifications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic Acid (CAS 106982-77-8)
- Key Differences : Replacement of the phenyl group with a 5-oxo moiety reduces hydrophobicity (MW: 351.35 g/mol) and introduces a rigid, planar carbonyl group. This enhances hydrogen-bonding capacity but limits conformational flexibility .
- Applications : Suitable for synthesizing peptides requiring constrained backbone geometries or polar interactions .
Piperazine and Butanoic Acid Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
Comparative Data Table
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